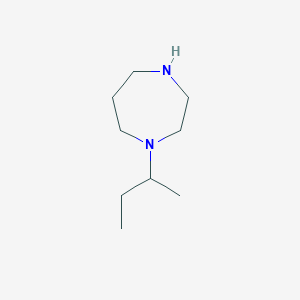![molecular formula C13H21NO2 B6352971 (Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine CAS No. 1019605-78-7](/img/structure/B6352971.png)
(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine, also known as 2C-H, is a synthetic, psychoactive drug belonging to the phenethylamine and amphetamine chemical classes. 2C-H is a derivative of 2,5-dimethoxybenzaldehyde, and is structurally related to the psychedelic phenethylamine 2C-B. It has been used in scientific research to study the effects of psychedelics on the human body and brain.
Applications De Recherche Scientifique
Flavor Compounds in Foods
Research on branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, has highlighted their significance as flavor compounds in various food products, both fermented and non-fermented. These compounds are produced and degraded from amino acids through metabolic conversions influenced by microbial and food composition. Understanding the pathways of these flavor compounds is crucial for controlling their formation to achieve desired levels in food products (Smit, Engels, & Smit, 2009).
Renewable Feedstock for Nitrogen-Containing Derivatives
Soybean oil has been studied as a renewable feedstock for producing a range of materials containing nitrogen, such as fatty amines and amides, surfactants, and polymers. These materials are created through both organic and enzymatic reactions, indicating the potential industrial relevance of soybean oil in developing novel compounds (Biswas et al., 2008).
Nutritional Aspects and Breast Cancer Research
The role of food-derived heterocyclic amines (HAs) in human breast cancer has been explored, with evidence suggesting dietary factors influence mammary gland cancer incidence. HAs, formed in cooked meats, have been implicated in cancer through dietary exposure, emphasizing the need for further experimental studies on dietary factors and mammary carcinogenesis (Snyderwine, 1994).
Amines in Surface Waters
A comprehensive review on the concentrations, sources, fate, and toxicity of amines and amine-related compounds in surface waters highlighted the emergence of amine-based CO2 capture technologies as potential new sources of amines in the environment. Despite limited data on environmental concentrations, the review suggests amines are not likely to pose significant toxicological concerns at current levels, though their role as precursors to nitrosamines and nitramines raises concerns for drinking water contamination (Poste, Grung, & Wright, 2014).
Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds
A review focused on the degradation of nitrogen-containing compounds, including amines, dyes, and pesticides, using advanced oxidation processes (AOPs). It compiled data on degradation efficiencies, reaction mechanisms, and identified the need for future research on the contamination and environmental behaviors of novel high molecular weight synthetic phenolic antioxidants (SPAs), their toxicity, and the development of SPAs with low toxicity and migration potential (Bhat & Gogate, 2021).
Propriétés
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-5-10(2)14-9-11-8-12(15-3)6-7-13(11)16-4/h6-8,10,14H,5,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQYKMWEBHXEMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6352936.png)
![1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol](/img/structure/B6352943.png)


![4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol](/img/structure/B6352964.png)

![3-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6352986.png)
![4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol](/img/structure/B6352992.png)
![2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B6352999.png)
![5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B6353007.png)
![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B6353014.png)